

In-Depth Technical Guide: DL-Methylephedrine Dopamine Transporter Occupancy

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Compound of Interest

Compound Name: *DL-Methylephedrine saccharinate*

Cat. No.: *B1242481*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key study investigating the occupancy of the dopamine transporter (DAT) by DL-methylephedrine. The information is compiled for an audience with a background in neuroscience, pharmacology, and drug development.

Introduction

DL-methylephedrine is a sympathomimetic amine, structurally related to ephedrine, and is used in some over-the-counter medications as a cough suppressant and decongestant.[1] Due to its structural similarity to amphetamine and ephedrine, which are known to have effects on the central nervous system, DL-methylephedrine is classified as a stimulant by the World Anti-Doping Agency (WADA).[2][3] The primary mechanism for the stimulant effects of such compounds is often attributed to their interaction with the dopamine transporter (DAT), a key regulator of dopamine levels in the brain.[2]

This guide focuses on a pivotal study that utilized positron emission tomography (PET) to directly measure the extent to which a standard clinical dose of DL-methylephedrine occupies the dopamine transporter in the human brain.[2][4] Understanding this interaction is crucial for characterizing its potential for central nervous system stimulation and for informing regulatory decisions.

Core Study: DAT Occupancy of DL-Methylephedrine

A key study was conducted to determine the level of dopamine transporter (DAT) occupancy after a single oral administration of DL-methylephedrine.^[4] This was a placebo-controlled, randomized, double-blind, crossover study involving nine healthy male volunteers.^{[2][4]} The primary imaging technique used was positron emission tomography (PET) with the radioligand [18F]FE-PE2I, which is specific for the dopamine transporter.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study.

Table 1: Dopamine Transporter (DAT) Occupancy^{[2][4]}

Brain Region	Mean DAT Occupancy (%) with DL-Methylephedrine (60 mg)	Mean DAT Occupancy (%) with Placebo
Caudate	4.4	1.2
Putamen	3.6	0.5

Table 2: Plasma and Urine Concentrations of DL-Methylephedrine^{[2][4]}

Parameter	Mean Concentration
Plasma Concentration	215.2 ng/mL
Urine Concentration	13.9 µg/mL

The study found no significant difference in DAT occupancy between the DL-methylephedrine and placebo groups.^{[2][4]} Notably, the mean urinary concentration of DL-methylephedrine exceeded the WADA prohibited reference value of 10.0 µg/mL.^[4]

Experimental Protocols

The methodology employed in the core study is detailed below.

Study Design

The experiment was a placebo-controlled, randomized, double-blind, crossover comparative study.^{[2][4]} Each of the nine healthy male volunteers underwent three PET scans: a baseline scan in a drug-free state, and two subsequent scans after receiving either 60 mg of DL-methylephedrine or a placebo in a randomized order.^{[2][4]}

PET Imaging Protocol

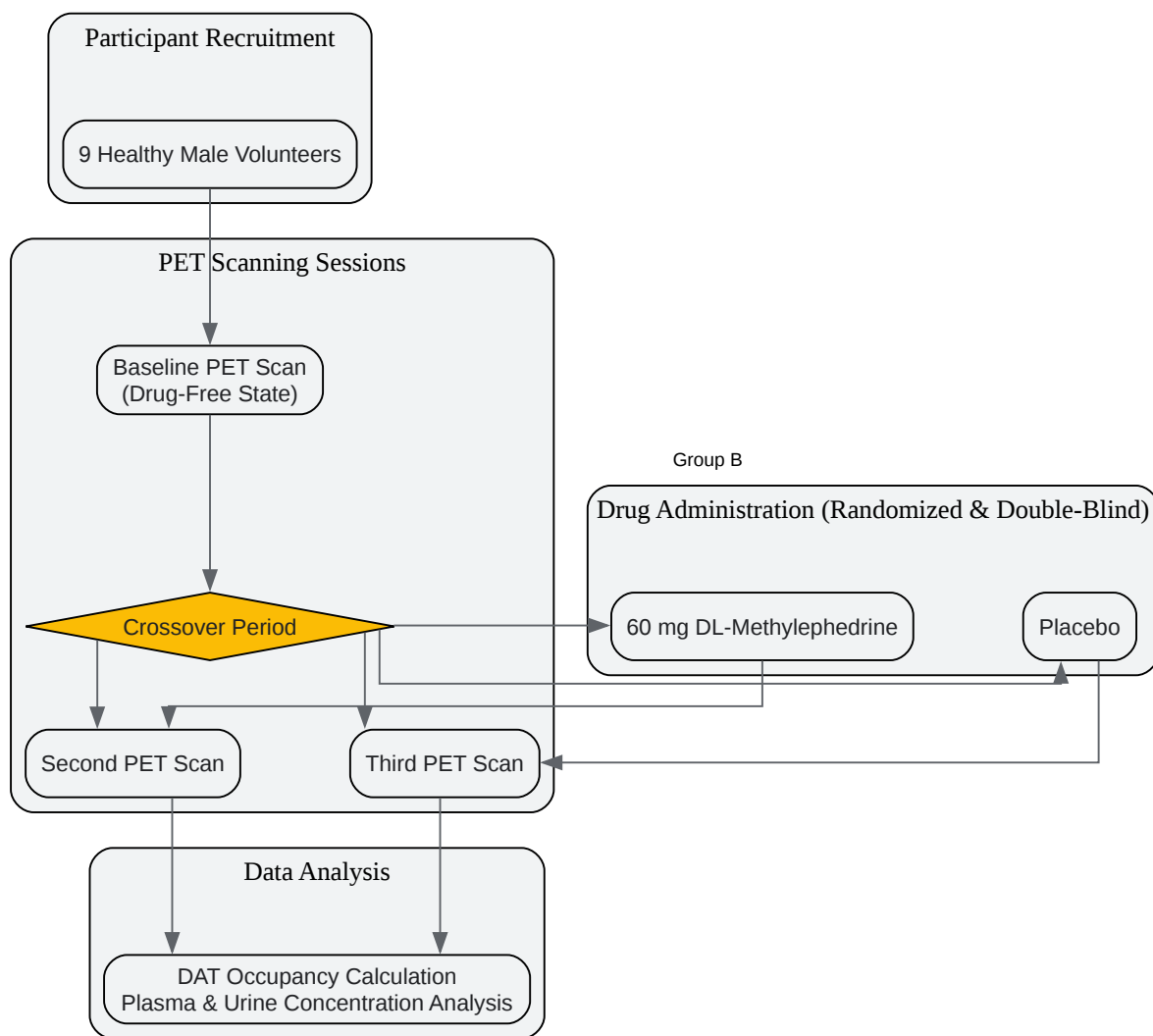
- Radioligand: [18F]FE-PE2I, a selective dopamine transporter radiotracer.^[4]
- Imaging Technique: Positron Emission Tomography (PET) was used to measure the binding of the radioligand to the dopamine transporters in the brain.^{[4][5]}
- Scanning Procedure: Each participant underwent three PET scans. The second and third scans were performed after the oral administration of either DL-methylephedrine or a placebo.^[4]

Sample Collection and Analysis

Plasma and urine samples were collected just before and after the PET scans to measure the concentrations of DL-methylephedrine.^[4]

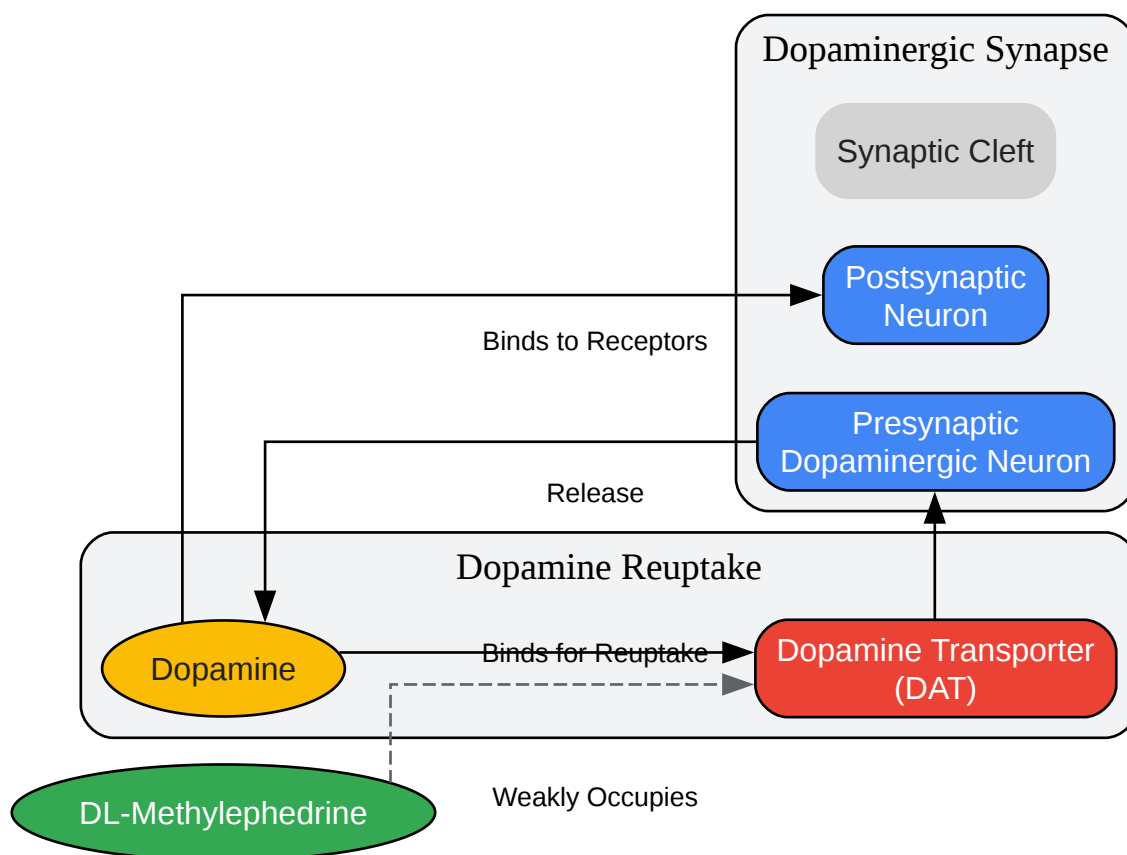
Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.



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Caption: Experimental workflow for the DL-methylephedrine DAT occupancy study.



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